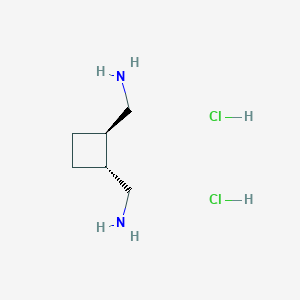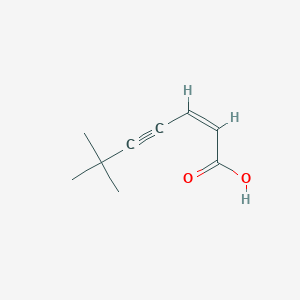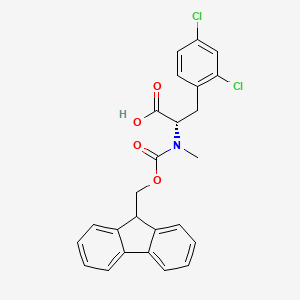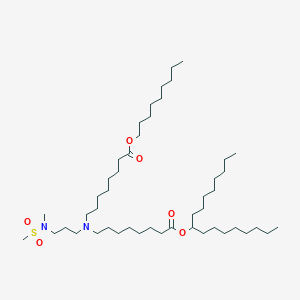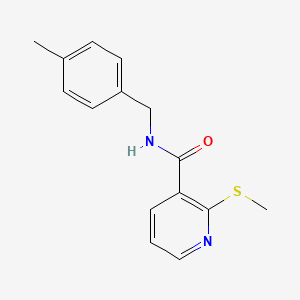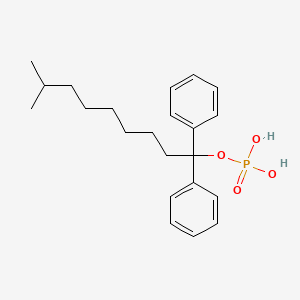
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol is a chiral compound with a cyclobutane ring, an amino group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a [2+2] cycloaddition reaction of alkenes.
Introduction of the amino group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde.
Hydroxylation: The hydroxyl group can be introduced through various methods such as hydroboration-oxidation or epoxidation followed by ring-opening.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and alkyl halides for ether formation.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halides or ethers.
科学的研究の応用
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol has various scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
®-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol: The enantiomer of the compound.
1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-one: A ketone analog.
1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-amine: An amine analog.
Uniqueness
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
1-[[[(1S)-1-phenylethyl]amino]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)14-10-13(15)8-5-9-13/h2-4,6-7,11,14-15H,5,8-10H2,1H3/t11-/m0/s1 |
InChIキー |
JUKKKLVJDXCTFW-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NCC2(CCC2)O |
正規SMILES |
CC(C1=CC=CC=C1)NCC2(CCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


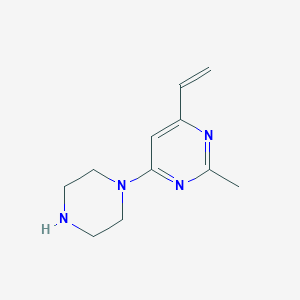
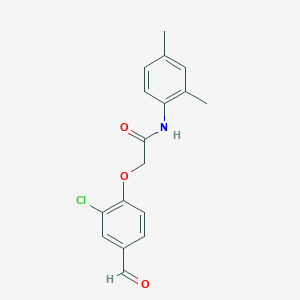

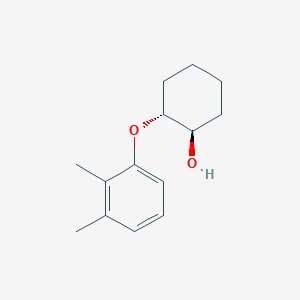

![3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
